Sniper(abl)-062

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

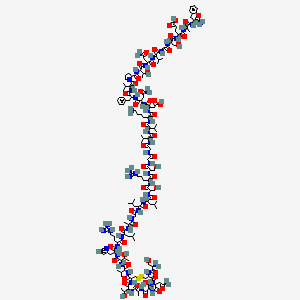

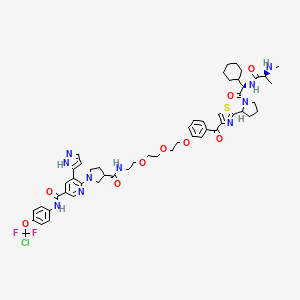

Sniper(abl)-062 est une petite molécule chimérique conçue pour induire la dégradation de la protéine de fusion BCR-ABL, impliquée dans la leucémie myéloïde chronique (LMC)Ces molécules recrutent les ligases à ubiquitine IAP pour cibler les protéines, conduisant à leur ubiquitination et à leur dégradation protéasomique subséquente .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Sniper(abl)-062 implique la conjugaison d'un inhibiteur d'ABL à un ligand IAP via un lieur. L'inhibiteur d'ABL utilisé est généralement l'imatinib ou un dérivé, tandis que le ligand IAP est souvent un dérivé de MeBS (méthyl bestatine). La voie de synthèse comprend les étapes suivantes :

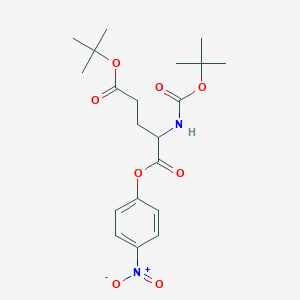

Synthèse de l'inhibiteur d'ABL : Cela implique la préparation de l'imatinib ou de son dérivé par une série de réactions organiques, y compris la formation de liaison amide et la substitution aromatique.

Synthèse du ligand IAP : Le ligand IAP, tel que le MeBS, est synthétisé par des réactions de couplage peptidique.

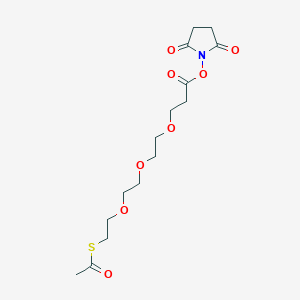

Conjugaison : L'inhibiteur d'ABL et le ligand IAP sont liés ensemble à l'aide d'un lieur bifonctionnel, qui est généralement synthétisé par une série de réactions d'estérification et d'amidification

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

Sniper(abl)-062 subit plusieurs types de réactions chimiques, notamment :

Ubiquitination : Le composé induit l'ubiquitination de la protéine BCR-ABL en recrutant les ligases à ubiquitine IAP.

Dégradation protéasomique : Suite à l'ubiquitination, la protéine BCR-ABL est reconnue et dégradée par le protéasome

Réactifs et conditions courants

Réactifs : Imatinib ou ses dérivés, MeBS ou ses dérivés, lieurs bifonctionnels, réactifs de couplage peptidique.

Conditions : Solvants organiques (par exemple, le diméthylformamide), catalyseurs (par exemple, la N,N'-diisopropylcarbodiimide) et techniques de purification (par exemple, la HPLC)

Principaux produits

Le principal produit de ces réactions est la dégradation de la protéine BCR-ABL, conduisant à une réduction de la croissance et de la prolifération cellulaires dans la LMC .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les voies de dégradation des protéines et le système ubiquitine-protéasome.

Biologie : Employé dans la recherche pour comprendre le rôle de BCR-ABL dans la LMC et d'autres cancers.

Médecine : Envisagé comme un agent thérapeutique potentiel pour le traitement de la LMC et d'autres cancers qui surexpriment BCR-ABL.

Industrie : Utilisé dans le développement de technologies de dégradation ciblée des protéines et de la découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en induisant la dégradation de la protéine BCR-ABL. Le composé se lie à la protéine BCR-ABL par l'intermédiaire de sa partie inhibiteur d'ABL et recrute les ligases à ubiquitine IAP par l'intermédiaire de sa partie ligand IAP. Cela conduit à l'ubiquitination de la protéine BCR-ABL, la marquant pour la dégradation par le protéasome. La dégradation de BCR-ABL entraîne l'inhibition de la croissance et de la prolifération cellulaires, faisant de this compound un agent thérapeutique prometteur pour la LMC .

Applications De Recherche Scientifique

Sniper(abl)-062 has several scientific research applications, including:

Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

Biology: Employed in research to understand the role of BCR-ABL in CML and other cancers.

Medicine: Investigated as a potential therapeutic agent for the treatment of CML and other cancers that overexpress BCR-ABL.

Industry: Utilized in the development of targeted protein degradation technologies and drug discovery .

Mécanisme D'action

Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .

Comparaison Avec Des Composés Similaires

Composés similaires

Sniper(abl)-2 : Un autre composé SNIPER ciblant BCR-ABL, mais avec des structures de lieur et de ligand différentes.

PROTACs : Chimères de ciblage de la protéolyse qui induisent également la dégradation des protéines via le système ubiquitine-protéasome, mais utilisent différentes ligases E3.

Colles moléculaires : Petites molécules qui induisent des interactions protéine-protéine conduisant à la dégradation des protéines .

Unicité

Sniper(abl)-062 est unique dans son ciblage spécifique de BCR-ABL et son utilisation des ligases à ubiquitine IAP pour la dégradation des protéines. Cette spécificité et ce mécanisme d'action le distinguent des autres dégradeurs de protéines comme les PROTACs et les colles moléculaires .

Propriétés

Formule moléculaire |

C53H63ClF2N10O9S |

|---|---|

Poids moléculaire |

1089.6 g/mol |

Nom IUPAC |

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1 |

Clé InChI |

ZFKMAJWPPZNUKT-DVTWHOCZSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |

SMILES canonique |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)

![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)

![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)